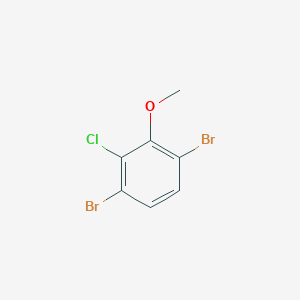
1,4-Dibromo-2-chloro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-chloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, substituted with two bromine atoms, one chlorine atom, and one methoxy group
Méthodes De Préparation
The synthesis of 1,4-Dibromo-2-chloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-chloro-3-methoxybenzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride.
Industrial production methods may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,4-Dibromo-2-chloro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dehalogenated products.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include butyllithium, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dibromo-2-chloro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 1,4-Dibromo-2-chloro-3-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2-chloro-3-methoxybenzene can be compared with other similar compounds such as:
1,4-Dibromo-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
2,5-Dibromoanisole: Similar structure but different substitution pattern, affecting its chemical properties and uses.
1,4-Dibromo-2-chlorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
174913-42-9 |
|---|---|
Formule moléculaire |
C7H5Br2ClO |
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
1,4-dibromo-2-chloro-3-methoxybenzene |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
Clé InChI |
VOVDZRSYJXLQDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















